3-Benzyl-6-isopropyl-2,5-piperazinedione

Übersicht

Beschreibung

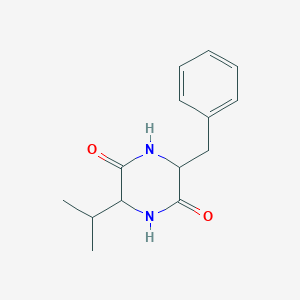

3-Benzyl-6-isopropyl-2,5-piperazinedione (CAS: 14474-71-6), also known as Cyclo(Phe-Val), is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. Its structure includes a benzyl substituent at position 3 and an isopropyl group at position 6, giving it the molecular formula C₁₅H₁₈N₂O₂ . This compound is primarily biosynthesized by fungal hybrids such as Cordyceps cicadae and C. militaris . Notably, it exhibits moderate nematocidal activity against Panagrellus redivivus, a free-living nematode, making it a candidate for agricultural and pharmaceutical applications .

Wirkmechanismus

Target of Action

Cyclo(Phe-Val), also known as 2,5-Piperazinedione, 3-benzyl-6-isopropyl- or 3-Benzyl-6-isopropyl-2,5-piperazinedione, is a cyclic dipeptide that has been found to interact with various targets. It’s worth noting that similar cyclic dipeptides have been found to interact with various cellular and molecular targets, influencing a range of biological processes .

Biochemical Pathways

Cyclo(Phe-Val) has been found to influence various biochemical pathways. For instance, it has been shown to upregulate the mRNA and protein expression of heme oxyense-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1) both in vivo and in vitro . It also promotes the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) while inhibiting its degradation through binding with Kelch-like ECH-associated protein 1 (Keap1) . These actions suggest that Cyclo(Phe-Val) may play a role in oxidative stress responses.

Pharmacokinetics

It’s worth noting that cyclic peptides like cyclo(phe-val) are known to have better biological activity compared to their linear counterparts . They are also predicted to have a better pharmacokinetic and toxic profile to humans .

Result of Action

The results of Cyclo(Phe-Val)'s action are varied and depend on the context. For instance, it has been found to significantly alleviate liver pathological damage and hepatic dysfunction induced by excessive reactive oxygen species (ROS) accumulation in both chick embryo liver and HepG2 cells . It also inhibits the excessive production of ROS, suggesting that its action may be related to its antioxidant capability .

Action Environment

The action of Cyclo(Phe-Val) can be influenced by various environmental factors. For instance, the compound’s ability to pass through biological membranes by simple diffusion suggests that its action may be influenced by the lipid composition of these membranes . .

Biologische Aktivität

3-Benzyl-6-isopropyl-2,5-piperazinedione, also known by its CAS number 14474-71-6, is a diketopiperazine derivative that has garnered attention due to its diverse biological activities. This compound is primarily found in organisms such as Coffea arabica and various Streptomyces species. Its potential therapeutic applications stem from its antibacterial, antifungal, and cytotoxic properties.

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.305 g/mol

- Density : 1.109 g/cm³

- Boiling Point : 515.6°C at 760 mmHg

- Flash Point : 210.4°C

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Micrococcus luteus and Escherichia coli .

- A study demonstrated that it acts as an antibacterial agent with notable activity against resistant strains .

- Antitumor Activity :

- Inhibitory Effects on Nematodes :

The exact mechanism of action of this compound remains partially elucidated; however, it is believed to interfere with cellular processes critical for bacterial growth and tumor cell viability. Its structure allows it to interact with biological membranes and enzymes, leading to disruptions in metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the journal Bioactive Natural Products demonstrated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics . -

Cytotoxicity Evaluation :

In vitro assays conducted on various human cancer cell lines revealed that this compound induced apoptosis and inhibited proliferation significantly more than standard chemotherapeutics in some cases. This suggests a promising avenue for further research into its use as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Benzyl-6-isopropyl-2,5-piperazinedione serves as a pharmaceutical intermediate in the synthesis of various drugs. Its structural characteristics allow it to exhibit antimicrobial , antifungal , and cytotoxic properties , making it valuable in drug development.

Case Study: Antimicrobial Properties

Research has shown that this compound demonstrates significant antimicrobial activity against various pathogens. For instance, studies conducted on derivatives of 2,5-piperazinediones reveal their effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Green Chemistry Applications

The compound has also been utilized in the field of green chemistry, particularly in the thermochemical recycling of biomass. Its role in the pyrolysis process allows for the conversion of biomass into bio-oil, which can serve as a renewable energy source.

Case Study: Biomass Pyrolysis

A study focused on the pyrolysis of Ricinus communis demonstrated that this compound could be a significant product in the thermal degradation process. The research indicated that varying temperatures (350°C to 750°C) affected the yield of bio-oil, with optimal conditions yielding over 46% bio-oil at 500°C . The bio-oil produced contained phenolic compounds and other oxygenated chemicals beneficial for further applications.

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | Chemical Structure |

| Pharmaceutical Uses | Intermediate for drug synthesis; exhibits antimicrobial and antifungal properties |

| Green Chemistry | Used in biomass pyrolysis; contributes to renewable energy production |

| Biological Activity | Effective against various pathogens; potential for therapeutic development |

Analyse Chemischer Reaktionen

Cyclization of Linear Dipeptides

Linear dipeptides undergo cyclization under mild acidic or basic conditions to form the diketopiperazine core:

Key steps :

-

Deprotection : Removal of N-terminal protecting groups (e.g., Boc, Fmoc).

-

Cyclization : Intramolecular amide bond formation under reflux in toluene with catalytic acetic acid .

Example :

Reaction Pathways in Co-Liquefaction Processes

During co-liquefaction of biomass and polypropylene (PP), 3-benzyl-6-isopropyl-2,5-piperazinedione forms via:

-

Maillard reaction : Interaction between carbohydrate-derived aldehydes (e.g., 5-HMF) and amino acids (e.g., valine, phenylalanine) .

-

Hydrogen donation : PP acts as a hydrogen donor, reducing acid content and promoting cyclization .

Table 1: Key Reaction Conditions for Synthesizing this compound

Functionalization and Derivatives

The diketopiperazine core allows for further functionalization:

-

Side-chain modifications : Alkylation or acylation of the benzyl or isopropyl groups .

-

Ring-opening reactions : Hydrolysis under strong acidic/basic conditions to regenerate linear dipeptides .

Stability and Degradation

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 3-Benzyl-6-isopropyl-2,5-piperazinedione, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves cyclization of dipeptide precursors or functionalization of preformed piperazinediones. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), followed by palladium-catalyzed deuteration in deuterium oxide to introduce isotopic labels . Regioselectivity is influenced by steric effects of the isopropyl and benzyl groups, which can be optimized using protecting groups or directing agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming stereochemistry and substituent positions, with characteristic coupling patterns (e.g., AB systems for diastereotopic protons) . Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves absolute configuration, as demonstrated for structurally analogous triazolopyrimidinones .

Q. How can the hydrolytic stability of this compound be evaluated under varying pH conditions?

- Methodological Answer : Stability studies should employ high-performance liquid chromatography (HPLC) or LC-MS to monitor degradation products across pH ranges (e.g., 1–13). Buffered solutions at 37°C simulate physiological conditions, with kinetic modeling (e.g., first-order decay) quantifying degradation rates .

Advanced Research Questions

Q. What strategies enable selective functionalization of the piperazinedione core for structure-activity relationship (SAR) studies?

- Methodological Answer : Electrophilic substitution (e.g., allylation or bromination) at the 3-position is feasible due to electron-rich amide moieties. For example, allyl groups can be introduced via palladium-mediated cross-coupling, while brominated derivatives serve as intermediates for nucleophilic displacement . Computational modeling (DFT) predicts reactive sites to guide synthetic design .

Q. How can stereochemical integrity be maintained during asymmetric synthesis or derivatization?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensures enantiomeric purity. Advanced techniques like chiral HPLC or vibrational circular dichroism (VCD) validate stereochemical outcomes, as seen in analogous cyclo(valylvaline) systems .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

- Methodological Answer : Long-term environmental monitoring should include biodegradation assays (e.g., OECD 301F), photolysis under UV light, and bioaccumulation tests in model organisms (e.g., Daphnia magna). Data integration with quantitative structure-activity relationship (QSAR) models predicts persistence and toxicity .

Q. How should researchers address contradictions in reported biological activities of piperazinedione derivatives?

- Methodological Answer : Systematic meta-analyses of existing data (e.g., IC₅₀ values) should account for variables like assay conditions (cell lines, exposure times) and purity thresholds. Replication studies under standardized protocols (e.g., NIH guidelines) resolve discrepancies .

Q. What computational tools are optimal for modeling the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) predict binding affinities and conformational dynamics. Density functional theory (DFT) calculates electronic properties to rationalize reactivity trends .

Q. How can in vitro assays be designed to evaluate the compound’s potential as a protease inhibitor?

- Methodological Answer : Fluorescence-based assays (e.g., FRET substrates) quantify inhibition of target proteases (e.g., HIV-1 protease). Dose-response curves (0.1–100 µM) determine IC₅₀, complemented by circular dichroism (CD) to monitor structural changes upon binding .

Q. What isotopic labeling approaches are available for tracing metabolic pathways?

- Methodological Answer : Deuterium or ¹³C labels can be introduced via reductive deuteration (D₂/Pd) or biosynthesis with isotopically enriched amino acids. Accelerator mass spectrometry (AMS) or PET imaging tracks labeled metabolites in vivo .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

DKPs are cyclic dipeptides with diverse substituents influencing their physical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

Eigenschaften

IUPAC Name |

3-benzyl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQPOHUVAQPSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932398 | |

| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14474-71-6 | |

| Record name | 3-Benzyl-6-isopropyl-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.